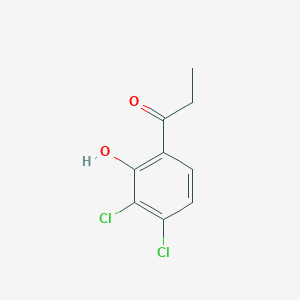

1-(3,4-Dichloro-2-hydroxyphenyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dichloro-2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-7(12)5-3-4-6(10)8(11)9(5)13/h3-4,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXATAAOUWENOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dichloro-2-hydroxyphenyl)propan-1-one, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes the current research findings regarding its biological activity, supported by data tables and case studies.

This compound is characterized by its chlorinated phenolic structure, which contributes to its reactivity and biological interactions. The compound's chemical structure is as follows:

- Chemical Formula : C10H8Cl2O2

- CAS Number : 1533219-57-6

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Against Gram-Positive Bacteria

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

| Clostridium difficile | 64 µg/mL |

The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showing a MIC of 32 µg/mL. This suggests that the compound could serve as a potential candidate for developing novel antibacterial agents targeting resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results in reducing cell viability in non-small cell lung adenocarcinoma (A549) models.

Table 2: Anticancer Activity in A549 Cells

| Compound | Viability Reduction (%) | p-value |

|---|---|---|

| Control | 100 | - |

| This compound | 21.2 | <0.0001 |

| Cisplatin | 16.5 | <0.05 |

The incorporation of the 3,5-dichloro substitution significantly enhanced anticancer activity, leading to a reduction in A549 cell viability to 21.2% compared to controls . This highlights the compound's potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its effects involves interference with cellular processes in pathogens and cancer cells. It is believed to disrupt membrane integrity and induce apoptosis in cancer cells through oxidative stress pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the efficacy of various compounds against drug-resistant pathogens, this compound was tested alongside other derivatives. Results indicated that it outperformed standard antibiotics like chloramphenicol against MRSA strains .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment using MTT assays on A549 cells revealed that treatment with the compound led to significant reductions in cell viability compared to untreated controls. The study emphasized the structure-dependent nature of its anticancer activity .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 1-(3,4-Dichloro-2-hydroxyphenyl)propan-1-one exhibit antimicrobial properties. In vitro tests have shown effectiveness against various pathogens, including multidrug-resistant strains. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Case Study: Antimicrobial Screening

In a study involving the screening of 20 derivatives of the compound against WHO priority pathogens, several exhibited Minimum Inhibitory Concentration (MIC) values below 64 µg/mL, indicating promising antimicrobial activity. Notably, derivatives with additional functional groups showed enhanced efficacy compared to the parent compound .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 2: Anticancer Activity Summary

| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis via caspase activation | |

| Lung Cancer | 25 | Cell cycle arrest at G2/M phase |

Polymer Chemistry

This compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices improves resistance to thermal degradation.

Case Study: Polymer Synthesis

A research project demonstrated the synthesis of a polymer blend incorporating the compound, resulting in materials with improved tensile strength and thermal stability compared to conventional polymers. The study highlighted the potential for these materials in high-performance applications such as aerospace and automotive industries .

Photodegradation Studies

The environmental impact of chemical compounds is critical in assessing their safety and sustainability. Studies on the photodegradation of this compound reveal that it can undergo transformation under UV light exposure, leading to less toxic byproducts.

Table 3: Photodegradation Results

| Light Source | Degradation Rate (%) | Byproducts Identified |

|---|---|---|

| UV-C (254 nm) | 85 | Chlorinated phenols |

| Sunlight | 60 | Non-toxic aromatic compounds |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.